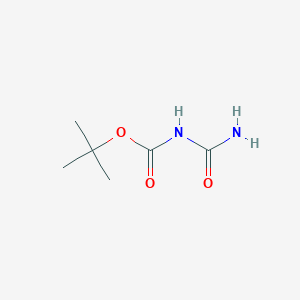

Allophanic acid, tert-butyl ester

Description

Contextualization of Allophanic Acid, tert-Butyl Ester within Carbamate (B1207046) and Urea (B33335) Derivative Research

This compound fits into a specific niche within the study of carbamate and urea derivatives. Carbamates, characterized by the R-O-C(=O)-NR'R'' functional group, and ureas, with their R₂N-C(=O)-NR₂ structure, are fundamental building blocks in organic synthesis, polymer chemistry, and medicinal chemistry. The tert-butyl ester of allophanic acid can be viewed as a hybrid of these structures, incorporating a carbamate-like ester group and a urea-like backbone.

The presence of the tert-butyl group, a bulky and sterically hindering moiety, significantly influences the reactivity and properties of the molecule. This group can provide thermal stability and affect the solubility of the compound. In the context of carbamate chemistry, the tert-butyl ester functionality is often employed as a protecting group for amines, known as the tert-butoxycarbonyl (Boc) group. chemicalbook.comnih.govnist.govsigmaaldrich.com While tert-butyl carbamate itself is a widely used reagent, this compound represents a more complex derivative with its own distinct reactivity.

The relationship between these compounds is rooted in their synthetic pathways. For instance, the reaction of an isocyanate with an alcohol first yields a urethane (B1682113) (carbamate). nih.gov A subsequent reaction of the urethane with another isocyanate molecule can then lead to the formation of an allophanate (B1242929). researchgate.netebrary.net This sequential reaction highlights the close connection between these classes of compounds.

Table 1: Related Carbamate and Urea Derivatives

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Allophanic acid | 625-78-5 | C₂H₄N₂O₃ |

| tert-Butyl carbamate | 4248-19-5 | C₅H₁₁NO₂ |

| Urea | 57-13-6 | CH₄N₂O |

| Biuret | 108-19-0 | C₂H₅N₃O₂ |

Historical Perspectives on Allophanate Synthesis and Reactivity

The study of allophanates dates back to the broader investigation of isocyanate chemistry. The fundamental reaction leading to allophanate formation involves the addition of a compound with an active hydrogen, such as an alcohol or an amine, to an isocyanate to form a carbamate or urea, respectively. This is followed by the addition of another isocyanate molecule to the NH group of the initially formed product.

Historically, the synthesis of allophanates has often been considered a side reaction in polyurethane chemistry, where isocyanates and polyols are the primary reactants. researchgate.net The formation of allophanate cross-links can significantly alter the mechanical properties of the resulting polymer. ebrary.net Early research focused on understanding the conditions that favor or suppress allophanate formation, such as temperature, catalyst, and the stoichiometry of the reactants. researchgate.netrsc.org

The general method for preparing allophanates involves the reaction of a compound containing an alcohol functional group with an isocyanate to form a carbamate, which then reacts with another isocyanate molecule. google.com The use of catalysts, such as tin-based compounds or quaternary ammonium (B1175870) salts, has been explored to facilitate this reaction, although the formation of undesired byproducts like isocyanurate trimers can be a challenge. google.com

The reactivity of allophanates is characterized by the thermal reversibility of the allophanate bond. ebrary.net At elevated temperatures, the allophanate linkage can dissociate back into the parent urethane and a free isocyanate. ebrary.net This property has been both a challenge and an opportunity in materials science, allowing for the potential reprocessing of cross-linked polymers.

Table 2: Compounds in Allophanate Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| Isocyanate | Key reactant |

| Alcohol | Reactant to form initial carbamate |

| Carbamate | Intermediate |

| Tin-based compounds | Catalyst |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

tert-butyl N-carbamoylcarbamate |

InChI |

InChI=1S/C6H12N2O3/c1-6(2,3)11-5(10)8-4(7)9/h1-3H3,(H3,7,8,9,10) |

InChI Key |

SOSYJTMKRFNDSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Allophanic Acid, Tert Butyl Ester

Direct Synthesis Approaches

Direct synthesis methods for allophanic acid, tert-butyl ester involve the construction of the allophanate (B1242929) backbone in a single key step from simpler starting materials. These strategies include amidation-based syntheses, carbonylation reactions, and multicomponent reaction strategies.

Amidation-Based Syntheses

Amidation-based syntheses represent a plausible, though not extensively documented, direct route to this compound. This approach would theoretically involve the formation of the amide bond between a tert-butoxycarbonyl-activated nitrogen and an isocyanate. One potential, yet not explicitly reported, method could involve the reaction of tert-butoxycarbonyl isocyanate with ammonia (B1221849). However, the more common amidation strategies involve the acylation of an amine. In the context of allophanate synthesis, this would translate to the acylation of urea (B33335) or its derivatives.

A hypothetical amidation-based synthesis could involve the reaction of a tert-butoxycarbonyl-containing acylating agent with urea. For instance, an activated derivative of tert-butoxycarbonic acid could potentially react with urea to form the desired allophanate. The reactivity of the acylating agent would be a critical factor in the success of such a reaction.

| Reactant 1 | Reactant 2 | Proposed Catalyst/Conditions | Product |

| tert-Butoxycarbonyl Isocyanate | Ammonia | Aprotic Solvent | This compound |

| Activated tert-Butoxycarbonic Acid | Urea | Coupling Agent (e.g., DCC, EDC) | This compound |

Carbonylation Reactions

Carbonylation reactions offer another direct pathway to this compound. These methods introduce a carbonyl group into a molecule using carbon monoxide or a carbonyl equivalent. A potential, albeit not specifically demonstrated for this compound, carbonylation strategy could involve the palladium-catalyzed carbonylation of tert-butanol (B103910) in the presence of urea or a related nitrogen source. researchgate.net The general principle of palladium-catalyzed carbonylation of alcohols to form esters is well-established. researchgate.net

Another conceptual approach involves the reaction of tert-butyl alcohol and urea with a carbonylating agent like phosgene (B1210022) or a phosgene equivalent. This reaction would need to be carefully controlled to achieve the desired mono-acylation of urea.

| Substrate | Reagent | Catalyst | Potential Product |

| tert-Butanol, Urea | Carbon Monoxide | Palladium Catalyst | This compound |

| tert-Butanol, Urea | Phosgene | Base | This compound |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, present an efficient potential route to this compound. nih.gov An isocyanate-based MCR could theoretically be designed to yield the target molecule. For instance, a reaction involving tert-butyl isocyanate, an alcohol, and a source of ammonia could potentially assemble the allophanate structure. nih.gov While specific MCRs for the direct synthesis of this compound are not prominently featured in the literature, the versatility of MCRs makes this a promising area for future research. nih.gov

A hypothetical Ugi-type reaction, which typically involves an isocyanide, an aldehyde or ketone, a carboxylic acid, and an amine, could be adapted. By using a tert-butyl isocyanide and appropriate other components, a product could be generated that is then converted to the desired allophanate.

Indirect Synthesis Pathways via Precursor Transformation

Indirect synthetic methods for this compound rely on the modification of a pre-existing molecule that already contains a significant portion of the final structure. These pathways include the conversion from related allophanates and the derivatization of tert-butyl carbamate (B1207046) intermediates.

Conversion from Related Allophanates

The transformation of one allophanate ester into another, such as the conversion of a methyl or ethyl allophanate to the tert-butyl ester, is a theoretically viable but not commonly documented method. This would likely proceed via a transesterification reaction. Such a reaction would typically require a catalyst, such as a strong acid or base, and conditions that favor the formation of the more stable tert-butyl ester. The equilibrium of the reaction would need to be shifted towards the product, possibly by removing the lower-boiling alcohol byproduct.

| Starting Material | Reagent | Catalyst | Product |

| Methyl Allophanate | tert-Butanol | Acid or Base | This compound |

| Ethyl Allophanate | tert-Butanol | Acid or Base | This compound |

Derivatization of tert-Butyl Carbamate Intermediates

A well-documented and practical approach to the synthesis of this compound is through the derivatization of tert-butyl carbamate. sigmaaldrich.com This method involves the reaction of tert-butyl carbamate with an isocyanate. The reaction of an isocyanate with the N-H bond of the carbamate forms the allophanate linkage. rsc.orgresearchgate.net For example, the reaction of tert-butyl carbamate with isocyanic acid (generated in situ) or a suitable isocyanate precursor would yield the desired product.

A common method for allophanate formation is the reaction of an alcohol with an excess of an isocyanate, which proceeds through a carbamate intermediate. google.comgoogle.comnih.gov In this case, the reaction of tert-butanol with two equivalents of an isocyanate, or the reaction of tert-butyl carbamate with one equivalent of an isocyanate, can lead to the formation of this compound. google.comgoogle.comnih.gov The use of catalysts, such as tin compounds or bismuth-based catalysts, can facilitate this reaction. google.comgoogle.com

| Starting Material | Reagent | Catalyst/Conditions | Product |

| tert-Butyl carbamate sigmaaldrich.com | Isocyanic Acid | Heat | This compound |

| tert-Butyl carbamate sigmaaldrich.com | Chlorosulfonyl isocyanate | Base, then hydrolysis | This compound |

| tert-Butanol | Isocyanate (2 eq.) | Bismuth or Tin Catalyst google.comgoogle.com | This compound |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound with high yield and purity necessitates a thorough understanding and fine-tuning of the reaction parameters. The primary challenge lies in promoting the desired allophanate formation while minimizing side reactions, such as the trimerization of the isocyanate to form isocyanurates.

The choice of catalyst is paramount in directing the reaction towards the desired allophanate product. While the reaction can proceed thermally, catalysis significantly improves the reaction rate and can enhance selectivity. A range of catalysts has been explored for allophanate formation, primarily in the context of polyurethane chemistry, and these findings can be extrapolated to the synthesis of discrete allophanate molecules.

Commonly employed catalysts include metal carboxylates and tertiary amines. Bismuth carboxylates, in particular, have emerged as effective catalysts for the formation of allophanates. rsc.org The specific carboxylate ligand can influence the catalyst's activity and solubility in the reaction medium. For instance, bismuth tris(2-ethylhexanoate) is a frequently cited example. The coordination environment of the metal center, influenced by ligand design, plays a crucial role in the catalytic cycle. While detailed ligand design studies for the specific synthesis of tert-butyl allophanate are not extensively documented, principles from related catalytic processes suggest that sterically and electronically tunable ligands could be employed to modulate catalyst activity and selectivity.

Organotin compounds, such as dibutyltin (B87310) dilaurate, are also known to be highly effective catalysts for urethane (B1682113) and allophanate formation. However, due to the toxicity of organotin compounds, there is a growing interest in developing alternative, less hazardous catalysts. wernerblank.com

The following table summarizes a conceptual catalyst screening for the synthesis of this compound, based on catalysts known to promote allophanate formation in general. The yields are hypothetical and for illustrative purposes to demonstrate the importance of catalyst selection.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Hypothetical Yield (%) | Selectivity (Allophanate:Isocyanurate) |

| Bismuth tris(2-ethylhexanoate) | 0.1 | 80 | 85 | 90:10 |

| Dibutyltin dilaurate (DBTDL) | 0.05 | 80 | 90 | 88:12 |

| Zinc Octoate | 0.2 | 80 | 75 | 80:20 |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1.0 | 80 | 60 | 70:30 |

| No Catalyst | - | 120 | 40 | 60:40 |

This table is for illustrative purposes and based on general principles of allophanate catalysis.

The solvent plays a multifaceted role in the synthesis of this compound. It not only solubilizes the reactants and catalyst but also influences the reaction kinetics and the equilibrium position. The polarity of the solvent can affect the stability of the intermediates and transition states in the reaction pathway.

Aprotic solvents are generally preferred for this reaction to avoid side reactions of the isocyanate with protic impurities. Common choices include toluene, xylene, and various ethers. The selection of the solvent can also be a tool for "reaction medium engineering," where the properties of the medium are tailored to favor the desired outcome. For instance, a solvent that preferentially solvates the allophanate product could help to shift the equilibrium towards its formation.

The effect of different solvents on the hypothetical yield of this compound is illustrated in the table below.

| Solvent | Dielectric Constant (approx.) | Temperature (°C) | Hypothetical Yield (%) |

| Toluene | 2.4 | 80 | 85 |

| Dioxane | 2.2 | 80 | 82 |

| Acetonitrile | 37.5 | 80 | 70 (potential for side reactions) |

| N,N-Dimethylformamide (DMF) | 36.7 | 80 | 65 (potential for side reactions) |

| No Solvent (Neat) | - | 80 | 80 (viscosity may be an issue) |

This table is for illustrative purposes and based on general principles of solvent effects in organic reactions.

Temperature is a critical parameter in the synthesis of this compound. The formation of the allophanate linkage is an equilibrium reaction, and temperature can significantly affect the position of this equilibrium. Generally, higher temperatures favor the formation of the allophanate from the carbamate and isocyanate. ebrary.net However, excessively high temperatures can lead to the reverse reaction, the decomposition of the allophanate back to the carbamate and isocyanate, and can also promote the formation of the thermodynamically more stable isocyanurate trimer. ebrary.net

Therefore, an optimal temperature range must be identified to maximize the yield of the allophanate while minimizing side products. This optimal temperature is often dependent on the specific catalyst and solvent system being used. For many catalytic systems, temperatures in the range of 60-120°C are employed for allophanate formation.

The influence of pressure on this reaction is less commonly studied, as the reaction is typically carried out at atmospheric pressure. However, in a closed system, the pressure may increase due to the vapor pressure of the solvent and reactants at elevated temperatures. The application of external pressure could potentially influence the reaction equilibrium, particularly if there is a change in the number of moles in the rate-determining step, but this is not a standard practice for this type of synthesis.

The table below illustrates the conceptual influence of temperature on the yield of this compound.

| Temperature (°C) | Catalyst | Hypothetical Yield (%) | Notes |

| 40 | Bismuth tris(2-ethylhexanoate) | 50 | Reaction rate is slow |

| 80 | Bismuth tris(2-ethylhexanoate) | 85 | Optimal temperature for yield and selectivity |

| 120 | Bismuth tris(2-ethylhexanoate) | 75 | Increased rate of side reactions (isocyanurate formation) |

| 150 | Bismuth tris(2-ethylhexanoate) | 60 | Allophanate decomposition becomes significant |

This table is for illustrative purposes and based on general principles of temperature effects on allophanate formation.

Reactivity and Reaction Mechanisms of Allophanic Acid, Tert Butyl Ester

Nucleophilic Acyl Substitution Reactions

The ester carbonyl group in allophanic acid, tert-butyl ester is susceptible to nucleophilic acyl substitution. This class of reactions proceeds via a characteristic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequent collapse of this intermediate expels the leaving group, in this case, a tert-butoxide ion, to yield the substituted product. However, the steric hindrance of the tert-butyl group and the electronic nature of the allophanate (B1242929) moiety significantly influence the reaction conditions required. khanacademy.org

Amine-Mediated Transformations

The reaction of esters with ammonia (B1221849) or primary and secondary amines, known as aminolysis, yields amides. ncert.nic.inchemistrysteps.com For this compound, this transformation involves the nucleophilic attack of an amine on the ester carbonyl. The reaction typically requires heating and may be catalyzed. While the tert-butoxy (B1229062) group is a poor leaving group, the reaction can be driven to completion, often in the presence of a base stronger than the reacting amine to facilitate the reaction. ncert.nic.inchemistrysteps.com

A more contemporary method for converting tert-butyl esters into amides involves their initial conversion to an acid chloride intermediate in situ. For instance, reacting a tert-butyl ester with a chlorinating agent like α,α-dichlorodiphenylmethane in the presence of a Lewis acid catalyst such as SnCl₂, generates the more reactive acyl chloride. This intermediate then readily reacts with a variety of amines to afford the corresponding amides in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org

| Amine Nucleophile | Reagent/Conditions | Expected Product |

| Ammonia (NH₃) | Heat | Allophanic acid amide |

| Primary Amine (R-NH₂) | Heat or In situ chlorination then R-NH₂ | N-Substituted allophanic acid amide |

| Secondary Amine (R₂NH) | Heat or In situ chlorination then R₂NH | N,N-Disubstituted allophanic acid amide |

| Data based on general principles of aminolysis of esters. ncert.nic.inchemistrysteps.com |

Alcoholysis and Phenolysis

Transesterification, the conversion of one ester to another by reaction with an alcohol (alcoholysis) or a phenol (B47542) (phenolysis), is a fundamental reaction of esters. acs.org For tert-butyl esters, this transformation can be challenging due to the steric bulk of the tert-butyl group. Direct transesterification often requires acid catalysis and forcing conditions, such as refluxing in the reactant alcohol. acs.org Scandium(III) triflate has been noted as an effective catalyst for the direct transesterification of various esters in boiling alcohols. organic-chemistry.org

Similar to aminolysis, a more efficient route for the alcoholysis or phenolysis of this compound involves the formation of an acid chloride intermediate. Treatment with thionyl chloride (SOCl₂) or a similar reagent can selectively convert the tert-butyl ester to the corresponding acyl chloride, which is then readily reacted with a desired alcohol or phenol to yield the new ester. organic-chemistry.org This two-step, one-pot procedure allows for the synthesis of various other allophanate esters under mild conditions. organic-chemistry.orgorganic-chemistry.org

| Nucleophile | Reagent/Conditions | Expected Product |

| Methanol (CH₃OH) | Acid catalyst (e.g., Sc(OTf)₃), heat | Allophanic acid, methyl ester |

| Phenol (C₆H₅OH) | 1. SOCl₂ 2. Phenol, base | Allophanic acid, phenyl ester |

| Isopropyl Alcohol ((CH₃)₂CHOH) | 1. α,α-dichlorodiphenylmethane, SnCl₂ 2. Isopropyl alcohol | Allophanic acid, isopropyl ester |

| Data based on established methods for transesterification of tert-butyl esters. organic-chemistry.orgorganic-chemistry.org |

Electrophilic Attack and Functionalization

The allophanate moiety contains two nitrogen atoms with lone pairs of electrons, making them potential sites for electrophilic attack. These reactions allow for the functionalization of the urea-like core of the molecule.

N-Alkylation and Acylation Studies

The nitrogen atoms in the allophanate structure can undergo alkylation and acylation. N-alkylation can be achieved using alkyl halides in the presence of a base. Research on related structures, such as the catalytic phase-transfer alkylation of 2-naphthyl aldimine tert-butyl ester, demonstrates that alkylation at positions alpha to the ester group is feasible under basic conditions, highlighting the reactivity of the surrounding structure. organic-chemistry.orgnih.govkoreascience.kr The use of a strong base like rubidium hydroxide (B78521) (RbOH) at low temperatures has proven effective in these systems. organic-chemistry.orgnih.gov

N-acylation, the introduction of an acyl group onto a nitrogen atom, is also a well-established transformation for amines and related compounds, typically using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine. ncert.nic.in This reaction would produce N-acyl allophanate derivatives.

| Reagent | Reaction Type | Conditions | Potential Product |

| Benzyl (B1604629) Bromide | N-Alkylation | Strong base (e.g., RbOH), Phase-transfer catalyst | N-Benzylthis compound |

| Acetyl Chloride | N-Acylation | Base (e.g., Pyridine) | N-Acetylthis compound |

| Methyl Iodide | N-Alkylation | Base (e.g., K₂CO₃), DMF | N-Methylthis compound |

| Data based on analogous reactions of related N-H containing compounds. ncert.nic.inorganic-chemistry.org |

Halogenation Reactions

While α-halogenation is a common reaction for many carbonyl compounds, this compound lacks a traditional α-carbon with abstractable protons. Therefore, halogenation would be expected to occur on the nitrogen atoms. N-halogenation of ureas and amides can be achieved using various halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). This reaction would lead to the formation of N-haloallophanate derivatives. The specific conditions and regioselectivity (i.e., which of the two nitrogen atoms is halogenated) would depend on the substrate's electronic properties and the reaction conditions employed. Detailed studies on the direct halogenation of this compound are not widely reported, but the reactivity is inferred from the known chemistry of ureas and carbamates.

Thermal and Photochemical Transformations

The tert-butyl ester group is known to be labile under specific thermal and photochemical conditions, often leading to deprotection.

Thermal decomposition of tert-butyl esters proceeds via a specific elimination mechanism. youtube.com When heated, typically in a range of 80 to 150°C, the ester undergoes a unimolecular elimination (Ei) reaction through a six-membered cyclic transition state. google.comyoutube.com This process results in the cleavage of the ester, yielding the corresponding carboxylic acid (allophanic acid) and gaseous isobutylene (B52900). youtube.comnih.gov This thermal lability is a key feature of tert-butyl esters, allowing for their removal under neutral, non-hydrolytic conditions. Patents describe the thermal dissociation of related allophanates at temperatures between 150°C and 350°C, which can be accelerated by catalysts. google.com

| Transformation | Conditions | Products | Mechanism |

| Thermal Deprotection | 80-150°C (can be higher for related allophanates) | Allophanic acid + Isobutylene | Unimolecular cis-elimination (Ei) |

| Data based on thermal decomposition studies of tert-butyl esters and allophanates. google.comyoutube.comgoogle.comrsc.org |

Photochemical transformations offer an alternative, often milder, method for cleaving tert-butyl protecting groups. A notable development is the use of a triarylamminium radical cation, such as tris(4-bromophenyl)amminium hexachloroantimonate ("Magic Blue"), as a photocatalyst. organic-chemistry.org In the presence of a sacrificial silane (B1218182) like triethylsilane, this system facilitates the cleavage of the C–O bond of tert-butyl esters, carbamates, and ethers under mild conditions, avoiding the need for high temperatures or strong acids. organic-chemistry.orgacs.org This method provides a high-yielding route to the corresponding carboxylic acid. acs.org

Mechanistic Investigations using Kinetic and Spectroscopic Analyses

The elucidation of the precise mechanisms of the reactions of this compound necessitates detailed kinetic and spectroscopic studies. Such investigations provide insights into the transition states and intermediates involved, allowing for a deeper understanding of the reaction pathways.

The decomposition of this compound, being the reverse of its formation, can be mechanistically understood by analyzing the transition states involved in allophanate formation. Theoretical and experimental studies on the formation of urethanes, where allophanates are key intermediates, have provided valuable insights into the transition state structures. nih.gov

The formation of an allophanate from an isocyanate and a urethane (B1682113) is proposed to proceed through a six-centered transition state. nih.gov In the context of the decomposition of this compound, the reverse reaction would also involve a similar six-membered cyclic transition state. In this transition state, the proton on the terminal nitrogen would be transferred to the nitrogen of the departing isocyanate moiety, while the C-N bond cleaves.

For the subsequent decomposition of the resulting carbamate (B1207046) (in the retro-addition pathway), or the direct decomposition of the allophanate, other transition states would be involved. For instance, the decomposition of the tert-butyl ester can proceed through a four-centered transition state, leading to the elimination of isobutylene and the formation of a carboxylic acid, which would then decarboxylate.

Computational modeling, such as density functional theory (DFT) calculations, can be employed to map the potential energy surface of the decomposition reactions. These calculations can help to identify the structures of the transition states, determine their relative energies, and thus predict the most favorable reaction pathways under different conditions.

Table 2: Calculated Activation Energies for Related Allophanate Reactions

| Reaction | Transition State | Calculated Activation Energy (kJ/mol) | Reference |

| Urethane Formation (via Allophanate) | Six-centered | 62.6 | nih.gov |

| Allophanate to Urethane + Isocyanate | Four-centered | 49.0 | nih.gov |

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org While no specific isotopic labeling studies on this compound have been reported, this methodology could be instrumental in verifying the proposed decarboxylation and rearrangement pathways.

For instance, to confirm the retro-addition pathway, one could synthesize this compound with a ¹⁵N-labeled nitrogen atom at a specific position in the allophanate backbone. By analyzing the distribution of the ¹⁵N label in the resulting isocyanic acid and tert-butyl carbamate products using mass spectrometry or NMR spectroscopy, the exact bond cleavage and formation steps can be determined.

Similarly, to investigate the potential for a 1,3-acyl migration rearrangement, the carbonyl carbon of the tert-butoxycarbonyl group could be labeled with ¹³C. The position of the ¹³C label in the product mixture would unequivocally determine whether the acyl group has migrated.

A hypothetical isotopic labeling experiment to study the decarboxylation pathway could involve the synthesis of this compound with an ¹⁸O-labeled carbonyl oxygen in the tert-butyl ester group. The analysis of the resulting carbon dioxide for the presence of ¹⁸O would provide direct evidence for the involvement of this carbonyl group in the decarboxylation process. Such studies, combining synthesis of isotopically labeled starting materials with detailed spectroscopic analysis of the products, would provide definitive evidence for the operative reaction mechanisms.

Derivatives and Analogs of Allophanic Acid, Tert Butyl Ester

Synthesis of Substituted Allophanates

The synthesis of substituted allophanates derived from Allophanic acid, tert-butyl ester can be approached through several strategic modifications, primarily focusing on the nitrogen atoms of the allophanate (B1242929) core and the ester component.

N-Substituted Allophanic Acid, tert-Butyl Esters

The introduction of substituents on the nitrogen atoms of the allophanate structure is a key strategy to modulate the molecule's properties. The general synthesis of allophanates involves the reaction of an isocyanate with a carbamate (B1207046) (urethane). In the context of N-substituted tert-butyl allophanates, this can be achieved by reacting a substituted isocyanate with tert-butyl carbamate or by reacting tert-butyl isocyanate with a substituted carbamate.

The reaction is typically facilitated by the presence of catalysts and is often observed as a side reaction in polyurethane chemistry, particularly when there is an excess of isocyanate and at elevated temperatures. The formation of the allophanate linkage is reversible. rsc.orgresearchgate.net

Table 1: Synthetic Approaches to N-Substituted tert-Butyl Allophanates

| Starting Material 1 | Starting Material 2 | Product | General Conditions |

| R-N=C=O (Substituted Isocyanate) | H₂N-CO-O-tBu (tert-Butyl carbamate) | R-NH-CO-N(CO-O-tBu)-H | Excess isocyanate, heat |

| tBu-N=C=O (tert-Butyl isocyanate) | R-NH-CO-OR' (Substituted Carbamate) | tBu-N(CO-NH-R)-CO-OR' | Catalyst, heat |

Note: This table presents generalized synthetic routes based on fundamental allophanate formation chemistry.

Variations in the Ester Moiety

While this article focuses on the tert-butyl ester, it is chemically feasible to synthesize allophanates with different ester groups. The synthesis would follow a similar principle: the reaction of an isocyanate with a carbamate bearing the desired ester moiety. The nature of the ester group can influence the reactivity and stability of the allophanate. For instance, more sterically hindered esters can enhance stability, while esters with functional handles can be used for further chemical modifications.

The synthesis of various esters can be achieved through several methods, including Fischer esterification, although the direct synthesis of allophanic acid esters with varied moieties would more likely proceed through the isocyanate-carbamate pathway.

Functionalization of this compound Scaffold

The allophanate scaffold, with its multiple reactive sites (N-H protons and the ester carbonyl group), offers opportunities for further functionalization.

Introduction of Bioactive Moieties

The incorporation of bioactive moieties can impart pharmacological or biological activity to the allophanate structure. This can be achieved by using a functionalized isocyanate or carbamate in the initial synthesis. For example, an isocyanate bearing a pharmacophore can be reacted with tert-butyl carbamate to generate a bioactive tert-butyl allophanate derivative. The tert-butyl group itself can enhance biological activity by increasing the lipophilicity and metabolic stability of a molecule. nih.gov

Table 2: Examples of Functionalized Isocyanates for the Synthesis of Bioactive Allophanates

| Functionalized Isocyanate | Potential Bioactive Moiety |

| Isocyanato-aryl compounds | Aromatic pharmacophores |

| Isocyanato-heterocycles | Heterocyclic drug scaffolds |

| Isocyanato-alkyl chains with terminal functional groups | Linkers for bioconjugation |

Note: This table provides hypothetical examples to illustrate the concept of introducing bioactive moieties.

Incorporation into Complex Molecular Architectures

The allophanate linkage can be used as a structural component in the design of more complex molecules. For example, diisocyanates can react with difunctional carbamates to form polymeric materials with repeating allophanate units. The tert-butyl ester groups along the polymer chain would influence the material's physical properties, such as solubility and thermal stability. The reversible nature of the allophanate bond at higher temperatures can be exploited to create dynamic or self-healing materials. rsc.org

Reactivity Profiles of Allophanate Derivatives

The reactivity of allophanate derivatives is largely dictated by the stability of the allophanate bond and the reactivity of the ester and N-H groups.

A key characteristic of the allophanate linkage is its thermal reversibility. rsc.org Upon heating, allophanates can dissociate back into the parent isocyanate and carbamate. The temperature of dissociation is influenced by the substituents on the nitrogen atoms and the nature of the ester group. The bulky tert-butyl group can sterically hinder the approach of nucleophiles and may influence the equilibrium of the dissociation reaction.

The N-H protons of the allophanate can undergo further reactions, for instance, with additional isocyanate to form a biuret-like structure, although this is less common. The ester group can be hydrolyzed under acidic or basic conditions, although the tert-butyl ester is generally more resistant to basic hydrolysis due to steric hindrance.

Table 3: General Reactivity of tert-Butyl Allophanate Derivatives

| Reaction Type | Reagents/Conditions | Products | Notes |

| Thermal Dissociation | Heat (typically >100-120°C) | Isocyanate + Carbamate | Reversible reaction. rsc.org |

| Ester Hydrolysis | Strong Acid | Allophanic Acid + Isobutylene (B52900) | tert-Butyl esters are labile under strong acid. |

| Further reaction with Isocyanate | R-N=C=O, Heat | Biuret-type structures | Requires forcing conditions. |

Note: This table summarizes the expected reactivity based on the general chemistry of allophanates and tert-butyl esters.

Structure-Reactivity Relationships

The reactivity of this compound derivatives is intrinsically linked to their molecular architecture. The interplay of electronic and steric effects, dictated by the nature and position of substituents, governs their behavior in chemical transformations.

The allophanate moiety, characterized by the -NH-CO-NR-COOR' structure, possesses multiple reactive sites. The carbonyl carbons are electrophilic and susceptible to nucleophilic attack, while the N-H protons can exhibit acidic character. The tert-butyl ester group, with its significant steric bulk, plays a crucial role in modulating the accessibility of these reactive centers.

Electronic Effects:

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the allophanate backbone can significantly alter the electron density distribution and, consequently, the reactivity of the molecule.

Electron-Withdrawing Groups: Substituents such as nitro (-NO₂), cyano (-CN), or haloalkyl groups, when attached to the nitrogen atoms or the ester's alkyl chain, increase the electrophilicity of the carbonyl carbons. This enhancement makes the molecule more prone to attack by nucleophiles. For instance, an EWG on the terminal nitrogen of the allophanate can facilitate the addition of an alcohol to form a carbamate, a key step in the formation of allophanates from isocyanates and urethanes.

Electron-Donating Groups: Conversely, EDGs like alkyl or alkoxy groups tend to decrease the electrophilicity of the carbonyl centers by donating electron density. This can lead to a reduction in the rate of nucleophilic substitution reactions.

Steric Effects:

The spatial arrangement of atoms and the size of substituent groups have a profound impact on the reactivity of this compound analogs.

The tert-Butyl Group: The most significant steric influence comes from the tert-butyl ester itself. Its bulky nature can hinder the approach of nucleophiles to the adjacent carbonyl group, thereby slowing down reaction rates compared to less sterically encumbered esters like methyl or ethyl esters. This steric hindrance can also influence the regioselectivity of reactions, favoring attack at less crowded positions.

Substituents on Nitrogen: Bulky substituents on the nitrogen atoms of the allophanate can further impede reactions. For example, in the formation of allophanates from the reaction of an isocyanate with a urethane (B1682113), a sterically demanding group on the urethane nitrogen can disfavor the reaction.

Below is a table summarizing the expected influence of various substituents on the reactivity of this compound derivatives in nucleophilic acyl substitution reactions.

| Substituent Type | Position | Expected Effect on Reactivity | Rationale |

| Electron-Withdrawing (e.g., -NO₂) | N-1 or N-3 | Increase | Increases electrophilicity of carbonyl carbons. |

| Electron-Donating (e.g., -CH₃) | N-1 or N-3 | Decrease | Decreases electrophilicity of carbonyl carbons. |

| Bulky Alkyl (e.g., isopropyl) | N-1 or N-3 | Decrease | Steric hindrance impedes nucleophilic attack. |

| Small Alkyl (e.g., -CH₃) | N-1 or N-3 | Minimal steric effect | Less significant steric hindrance compared to larger groups. |

Stereochemical Considerations

The synthesis of single enantiomers or diastereomers of this compound derivatives often requires the use of stereoselective synthetic methods. This can be achieved through several strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

Diastereoselective Synthesis:

The formation of allophanates from chiral alcohols or isocyanates can lead to the production of diastereomers. The inherent chirality of the starting material can influence the approach of the reagents, leading to a preferential formation of one diastereomer over the other. For instance, the reaction of a chiral secondary alcohol with an achiral isocyanate can result in two diastereomeric allophanates. The ratio of these diastereomers will depend on the steric and electronic interactions in the transition state.

Enantioselective Synthesis:

To synthesize enantiomerically enriched or pure this compound derivatives from achiral precursors, enantioselective catalysis is often employed. Chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer.

Use of Chiral Auxiliaries:

A common strategy in stereoselective synthesis involves the temporary attachment of a chiral auxiliary to the substrate. This chiral auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched product. In the context of allophanic acid derivatives, a chiral alcohol could be used to form a diastereomeric mixture of allophanates, which could then be separated. Subsequent removal of the chiral alcohol moiety would yield the desired enantiomerically pure allophanic acid derivative.

The synthesis of branched glycoforms with inter-saccharide allophanate linkages has been reported, highlighting the potential for creating complex, stereochemically defined structures based on the allophanate framework.

The table below provides hypothetical examples of how stereochemical outcomes might be influenced in reactions involving this compound analogs.

| Reactants | Chiral Element | Expected Outcome | Controlling Factors |

| Achiral Isocyanate + Chiral Alcohol | Chiral Alcohol | Diastereomeric mixture of allophanates | Steric and electronic interactions in the transition state |

| Achiral Isocyanate + Achiral Alcohol | Chiral Catalyst | Enantiomerically enriched allophanate | Nature of the chiral catalyst and reaction conditions |

| Chiral Isocyanate + Achiral Alcohol | Chiral Isocyanate | Diastereomeric mixture of allophanates | Pre-existing stereocenter in the isocyanate |

The stereochemical configuration of these molecules is crucial as it can dramatically affect their biological activity and material properties. Therefore, the development of synthetic methods that allow for precise control over the stereochemistry of this compound derivatives is an area of active research.

Theoretical and Computational Studies of Allophanic Acid, Tert Butyl Ester

Electronic Structure Elucidation

A thorough search for quantum chemical calculations and electron density analyses of Allophanic acid, tert-butyl ester yielded no specific studies.

Quantum Chemical Calculations of Molecular Orbitals

No published data on the quantum chemical calculations of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound were found. For related tert-butyl carbamates, Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to investigate these properties. nih.gov Such calculations are fundamental in understanding the electronic behavior and reactivity of a molecule.

Electron Density Distribution Analysis

There are no available studies detailing the electron density distribution, including electrostatic potential maps or Mulliken charge analyses, specifically for this compound. These analyses are crucial for identifying electrophilic and nucleophilic sites within a molecule.

Conformational Analysis and Energy Landscapes

Investigations into the conformational preferences and energy landscapes of this compound have not been reported in the scientific literature.

Ab Initio and Density Functional Theory (DFT) Studies

No specific ab initio or DFT studies on the conformational analysis of this compound could be located. Such studies would typically involve geometry optimization of various conformers to determine their relative stabilities and the energetic barriers to interconversion. For similar carbamate-containing molecules, DFT has been used to explore the potential energy surface and identify stable conformers. chemrxiv.org

Molecular Dynamics Simulations

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations are powerful tools for exploring the conformational space of molecules over time and understanding their dynamic behavior in different environments.

Spectroscopic Parameter Prediction

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical models.

Computational NMR and IR Spectral Simulations

The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei and the vibrational frequencies of the chemical bonds, it is possible to generate theoretical spectra that can aid in the interpretation of experimental results. For this compound, computational simulations could predict the chemical shifts in its ¹H and ¹³C NMR spectra and the characteristic absorption bands in its IR spectrum. This would be particularly useful for its structural confirmation and for distinguishing it from other related compounds.

Vibrational Frequency Analysis

A detailed vibrational frequency analysis provides a deeper understanding of the molecule's dynamics. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. This analysis not only helps in the assignment of experimental IR and Raman spectra but also confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies). For this compound, a vibrational analysis would provide a complete picture of its molecular vibrations and the associated energies.

Applications of Allophanic Acid, Tert Butyl Ester in Advanced Organic Synthesis

As a Protecting Group Strategy in Multistep Syntheses

The strategic protection and deprotection of reactive functional groups are paramount in the successful execution of complex, multistep organic syntheses. Allophanic acid, tert-butyl ester offers a nuanced approach to this challenge, primarily through the utility of its tert-butyl ester moiety.

Protection of Amine and Carboxylic Acid Functionalities

The tert-butyl ester group is a well-established protecting group for carboxylic acids. researchgate.net Its steric bulk effectively shields the carboxylic acid from a wide array of reaction conditions, particularly those involving nucleophiles and bases. The introduction of a tert-butyl ester can be achieved through various methods, including the reaction of a carboxylic acid with tert-butanol (B103910) or isobutylene (B52900) under acidic catalysis. researchgate.net While direct reaction of a molecule with this compound for protection is not the common method, the principles of tert-butyl ester protection are central to its utility.

The allophanoyl group, structurally related to the tert-butoxycarbonyl (Boc) group, provides a basis for the protection of amines. The Boc group is a cornerstone of amine protection in peptide synthesis and other areas of organic chemistry. researchgate.net It is readily introduced by reacting an amine with di-tert-butyl dicarbonate. researchgate.net Allophanic acid derivatives can be employed in synthetic sequences where a Boc-protected amine is a key intermediate. tue.nl The stability of the tert-butyl group within the allophanate (B1242929) structure confers resistance to nucleophilic attack, a desirable feature in many synthetic transformations. organic-chemistry.org

Selective Deprotection Methodologies

A key advantage of the tert-butyl ester as a protecting group is the mild and selective conditions under which it can be removed. The cleavage of a tert-butyl ester is typically effected by treatment with acids. tue.nl This deprotection proceeds via a carbocationic intermediate, releasing the free carboxylic acid and isobutylene.

Common reagents and conditions for the deprotection of tert-butyl esters are summarized in the table below.

| Reagent | Conditions | Selectivity |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane | Highly effective for tert-butyl esters and Boc groups |

| Hydrochloric Acid (HCl) | In an organic solvent such as dioxane or ethyl acetate | Common and cost-effective |

| Formic Acid | Often used neat or with a co-solvent | Milder alternative to TFA or HCl |

| Lewis Acids (e.g., ZnBr2) | In an inert solvent | Can offer different selectivity profiles |

The choice of deprotection agent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups within the molecule. This orthogonality allows for the selective removal of the tert-butyl ester while leaving other protecting groups intact. For instance, a tert-butyl ester can be cleaved in the presence of a benzyl (B1604629) ester, which is typically removed by hydrogenolysis. tue.nl

Precursor for Nitrogen-Containing Heterocycles

The urea (B33335) functional group embedded within this compound provides a reactive handle for the construction of various nitrogen-containing heterocyclic systems.

Synthesis of Ureido-Containing Rings

The synthesis of urea-containing heterocycles is a significant area of medicinal and materials chemistry. While direct examples of this compound in these syntheses are not extensively documented, the reactivity of the allophanate group suggests its potential as a precursor. The reaction of isocyanates with urethanes (carbamates) is a known method for forming allophanates. rsc.org The reverse reaction, the cleavage of an allophanate to a urethane (B1682113) and an isocyanate, can be a potential pathway to generate reactive intermediates for cyclization. researchgate.net These in-situ generated isocyanates could then undergo intramolecular reactions with other nucleophiles within the molecule to form cyclic ureas and related heterocycles.

Intermediate in the Synthesis of Specialty Chemicals

While not a commodity chemical, this compound and its derivatives have been cited in the context of synthesizing more complex molecules with specific applications. The combination of the protected carboxylic acid and the urea functionality makes it an attractive intermediate for building blocks in drug discovery and materials science. For instance, allophanic acid derivatives have been mentioned in patents related to compounds that act as inhibitors of fibrinogen binding, highlighting their potential in the development of therapeutic agents. google.com The ability to selectively unmask the carboxylic acid or to further functionalize the urea group allows for the stepwise construction of intricate molecular targets.

Building Block for Polymer Precursors (excluding polymer properties)

The structure of this compound makes it a valuable building block for the synthesis of polymer precursors. The compound's utility stems from its bifunctional nature. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the urea functionality, allowing for selective reactions at other sites of a molecule. vulcanchem.com This Boc group can be selectively removed under acidic conditions, regenerating the free urea. vulcanchem.com

The key to its role as a precursor lies in its ability to undergo nucleophilic substitution reactions with various monomers, such as amines, alcohols, and thiols. These reactions lead to the formation of urethane or thiourethane linkages, which are the foundational bonds in the creation of polyurethane and polythiourethane networks. vulcanchem.com By incorporating this molecule, synthetic chemists can introduce a reactive urea-based segment into a growing polymer chain or monomer structure. This makes it a precursor for creating more complex oligomers and polymers. For instance, it can be used in the synthesis of reactive oligomers, which are polymer chains designed with specific reactive end groups for further chemical transformations. tue.nl

Use in Material Science Applications (excluding material properties)

In the field of material science, this compound and its derivatives are utilized in the formulation of advanced materials, particularly as components in crosslinking systems. Reaction products derived from allophanic acid esters, including oligomeric versions, function as effective crosslinkers in the synthesis of polyurethane coatings. vulcanchem.com

A crosslinker is a molecule that forms covalent bonds to link separate polymer chains together, creating a three-dimensional network. The incorporation of allophanate-based structures into these systems is a key step in the synthesis of the final material network. This application focuses on the chemical integration of the molecule into the material's backbone during its synthesis, rather than the properties of the finished product.

Role in Catalytic Cycles and Ligand Design

The allophanate structure is relevant in the context of metal-catalyzed reactions and as a potential foundation for the design of specialized ligands.

Participation in Metal-Catalyzed Transformations

This compound is directly involved in metal-catalyzed transformations, most notably in its own synthesis. The formation of the ester via transesterification of other allophanoic acid alkyl esters with tert-butanol is frequently catalyzed by tin-based compounds. vulcanchem.com Dibutyltin (B87310) dioxide is a typical catalyst used for this "transallophanatization" reaction. vulcanchem.com

This process involves the nucleophilic attack of tert-butanol on the carbonyl carbon of an allophanoate ester, a reaction facilitated by the tin catalyst. vulcanchem.com The conditions for this transformation highlight its reliance on metal catalysis.

Table 1: Typical Reaction Conditions for Tin-Catalyzed Transallophanatization

| Parameter | Value |

|---|---|

| Catalyst | Dibutyltin dioxide |

| Catalyst Loading | 0.1–1.0 mol% |

| Temperature | 80–140°C |

| Solvents | Toluene or xylene |

| Atmosphere | Inert |

Data sourced from research on transallophanatization reactions. vulcanchem.com

Furthermore, the tert-butyl ester functional group, a key feature of the title compound, is known to participate in other metal-catalyzed reactions. For example, the catalytic phase-transfer alkylation of certain aldimine tert-butyl esters can be achieved using catalysts based on alkali metals like rubidium. nih.gov This demonstrates the reactivity of the tert-butyl ester moiety within a metal-catalyzed environment.

Allophanate as a Chiral Auxiliary Precursor

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed. wikipedia.org While not a direct auxiliary itself, the allophanate structure serves as a promising precursor for the development of such molecules.

Several key features of allophanic acid derivatives support their potential in this role:

Potential for Chirality: Allophanic acid derivatives can be synthesized to contain one or more chiral centers. google.com

Cleavable Moiety: A critical feature of any chiral auxiliary is that it must be removable without disturbing the newly created stereocenter. wikipedia.org The tert-butyl ester of an allophanate can be cleaved under acidic conditions or through heating, fulfilling this requirement. vulcanchem.comgoogle.com

The concept involves attaching a chiral allophanate unit to a prochiral substrate. The inherent chirality of the allophanate would then direct subsequent reactions, such as alkylations or aldol (B89426) additions, to favor the formation of one stereoisomer over another. This is analogous to the function of well-established chiral auxiliaries like oxazolidinones. wikipedia.orgresearchgate.net Once the stereocenter is set, the allophanate group can be cleaved off, releasing the enantiomerically enriched product and potentially allowing for the recovery of the auxiliary precursor. This makes the allophanate structure a viable scaffold for designing new, recyclable chiral auxiliaries for asymmetric synthesis.

Future Directions and Emerging Research Avenues for Allophanic Acid, Tert Butyl Ester

Sustainable Synthesis Routes

The drive towards environmentally benign chemical processes has spurred research into sustainable methods for synthesizing allophanic acid, tert-butyl ester and related compounds. Key areas of focus include the adoption of green chemistry principles and the exploration of biocatalytic transformations.

Green Chemistry Approaches

Modern synthetic strategies are increasingly emphasizing sustainability by minimizing waste, reducing energy consumption, and utilizing safer reagents. rsc.orgresearchgate.net In this context, continuous flow chemistry has emerged as a powerful tool for the synthesis of ureas and carbamates, offering precise control over reaction parameters and enabling safer handling of reactive intermediates. beilstein-journals.orgresearchgate.netyoutube.com The synthesis of N-substituted ureas, for instance, has been successfully demonstrated in water, eliminating the need for organic co-solvents and simplifying purification processes. nih.gov

One promising green approach involves the direct transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using a single base, which circumvents the need for hazardous reagents and metal catalysts. researchgate.netrsc.org This method has shown scalability to the gram level, highlighting its potential for industrial applications. researchgate.net The development of novel catalysts, such as those based on bismuth, is also a key area of research for allophanate (B1242929) synthesis, aiming to replace toxic tin-based compounds. google.com

Table 1: Comparison of Synthesis Methods for Urea (B33335) and Carbamate (B1207046) Derivatives

| Method | Advantages | Disadvantages | Citations |

| Conventional Batch Synthesis | Well-established | Often requires harsh conditions, generates significant waste | researchgate.net |

| Continuous Flow Synthesis | Improved safety, better control, scalable | Initial setup cost can be high | beilstein-journals.orgresearchgate.netyoutube.com |

| Aqueous Synthesis | Environmentally friendly, simplified workup | Limited by substrate solubility | nih.gov |

| Direct Conversion of Boc-Amines | Avoids hazardous reagents, scalable | May not be suitable for all substrates | researchgate.netrsc.org |

| Bismuth Catalysis | Less toxic than tin-based catalysts | Catalyst efficiency and scope are still under investigation | google.com |

Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. digitellinc.com The use of enzymes for the synthesis of carbamates and their derivatives is a rapidly growing field. beilstein-journals.orgnih.gov Researchers have successfully coupled biocatalysis with continuous flow reactions for the synthesis of carbamate products, demonstrating the potential for creating important chemical building blocks for the pharmaceutical and specialty chemical industries. beilstein-journals.orgresearchgate.netnih.gov

A significant breakthrough is the discovery of wild-type enzymes capable of promiscuous transcarbamoylation. This enzymatic route operates under mild conditions, avoiding the strong Lewis acids and highly alkaline environments typically required, which broadens the applicability to sensitive functional groups. digitellinc.com This biocatalytic approach has shown high conversion and yields with a range of alcohol substrates, paving the way for more sustainable and circular processes in industries such as polyurethanes. digitellinc.com The enzymatic synthesis of various esters, including those of phenolic compounds, further highlights the versatility of biocatalysts in organic synthesis. researchgate.net

Advanced Applications in Complex Molecule Synthesis

The unique structural features of this compound, particularly the presence of a protected carboxylic acid and a reactive urea moiety, make it an intriguing building block for the synthesis of complex molecules. The tert-butyl group is a widely used protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. nih.gov This property is particularly valuable in the synthesis of natural products and pharmaceuticals where selective protection and deprotection are crucial. rsc.org

While direct applications of this compound in the total synthesis of complex natural products are still emerging, the synthesis of various urea derivatives plays a critical role in modern drug discovery and medicinal chemistry. researchgate.netbmglabtech.com The development of one-pot syntheses of ureas from Boc-protected amines provides an efficient route to a diverse range of substituted ureas, which are key components in many biologically active compounds. nih.govresearchgate.netorganic-chemistry.org The bulky N-tert-butyl group has been shown to facilitate the near-quantitative synthesis of urea macrocycles, which have applications in catalysis, therapeutics, and supramolecular chemistry. nih.gov

Exploration of Novel Reactivity Patterns

Understanding the reactivity of this compound is crucial for unlocking its full synthetic potential. The formation of allophanates from the reaction of isocyanates with urethanes is a well-known process, often considered a side reaction in polyurethane chemistry. researchgate.netebrary.net However, recent studies have begun to explore the controlled formation and subsequent reactivity of allophanates.

The reactivity of the N-Boc protecting group itself is an area of active investigation, with studies revealing its participation in unexpected transformations. researchgate.net The thermal and hydrolytic stability of allophanate linkages is also a key aspect of their reactivity. While allophanates can be thermally reversible, their stability is influenced by the surrounding molecular structure. researchgate.netresearchgate.net Mechanistic studies, including computational and experimental approaches, are providing deeper insights into the formation and decomposition of allophanates, which can guide the design of new reactions and applications. nih.gov The acid-assisted de-tert-butylation of hindered urea bonds offers a method to stabilize these structures by removing the dynamic nature of the hindered urea bond. rsc.org

Development of High-Throughput Screening for Allophanate Reactions

High-throughput screening (HTS) is a powerful tool in modern chemistry for the rapid discovery and optimization of new reactions and catalysts. bmglabtech.comnih.govdrugtargetreview.com While HTS has been widely applied in drug discovery and materials science, its application to the systematic study of allophanate reactions is still in its early stages.

The development of HTS methods for reactions involving isocyanates is a promising area that can be extended to allophanate chemistry. google.com Such methods would allow for the rapid screening of various catalysts, reaction conditions, and substrates for the efficient and selective formation of allophanates. The integration of HTS with flow chemistry platforms could further accelerate the discovery process by enabling automated and parallel experimentation. beilstein-journals.orgresearchgate.net The development of analytical techniques compatible with HTS formats is also crucial for the rapid quantification of reaction outcomes. By applying HTS, researchers can systematically explore the vast reaction space for allophanate formation, leading to the discovery of novel catalysts and optimized reaction protocols with improved efficiency and sustainability.

Q & A

Q. What are the established synthetic routes for preparing Allophanic acid, tert-butyl ester, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves alkylation or esterification reactions. For example:

- Alkylation of tert-butyl acetate : Using a strong base like LDA (lithium diisopropylamide) in THF with alkyl halides (e.g., propargyl bromide) yields tert-butyl esters .

- Deprotection strategies : The tert-butyl group can be removed via solvolysis with trifluoroacetic acid (TFA) in dichloromethane (DCM), regenerating the free acid .

- Optimization : Reaction temperature and solvent polarity significantly affect yield. Lower temperatures (e.g., 0–25°C) minimize side reactions, while polar aprotic solvents enhance nucleophilicity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ ~1.3 ppm and ester carbonyl at δ ~165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₂H₁₅NO₃ for related tert-butyl phenyl carbonates) .

- Infrared (IR) Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and tert-butyl C-H (~1360–1390 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What are the thermal stability profiles of this compound, and how do decomposition pathways impact its use in polymer chemistry?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Decomposition occurs at ~150–200°C, releasing isobutylene, which is consistent with tert-butyl ester degradation .

- Polymer Applications : The ester acts as a precursor for polyanions. Thermal decomposition must be controlled during copolymerization to avoid premature cleavage, which disrupts molar mass distribution .

- Mitigation : Use stabilizing additives (e.g., MEHQ) and inert atmospheres to suppress radical-induced side reactions .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer:

- Parameter Screening : Systematically vary catalysts (e.g., DMAP vs. pyridine), solvents (THF vs. DMF), and stoichiometry to identify optimal conditions .

- Purity Assessment : Use HPLC or GC-MS to quantify byproducts (e.g., unreacted starting materials) that may inflate yield calculations .

- Reproducibility : Document reaction conditions rigorously (e.g., moisture exclusion, drying of solvents) to minimize variability .

Q. What strategies enhance the regioselectivity of this compound in multi-step organic syntheses?

Methodological Answer:

- Protecting Groups : The tert-butyl ester protects carboxylic acids during subsequent reactions (e.g., Grignard additions), owing to its stability under basic conditions .

- Directed Functionalization : Use directing groups (e.g., ortho-formyl substituents) to steer electrophilic attacks away from the ester moiety .

- Computational Modeling : DFT calculations predict reactive sites, guiding experimental design to favor desired pathways .

Q. How does the tert-butyl ester group influence the solution behavior of polymeric derivatives, and what analytical challenges arise?

Methodological Answer:

- Size-Exclusion Chromatography (SEC) : The tert-butyl group reduces polyelectrolyte effects, enabling accurate molar mass determination of precursor copolymers .

- Dynamic Light Scattering (DLS) : Post-deprotection, polyanions may aggregate in solution; use low ionic strength buffers to maintain colloidal stability .

- Challenges : Residual tert-butyl esters can skew polydispersity indices; validate complete deprotection via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.